molecular formula C14H18O8 B13856378 [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate

Cat. No.: B13856378
M. Wt: 314.29 g/mol
InChI Key: REXNPDYWUANMIX-LVEBTZEWSA-N
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Description

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate is a complex organic compound characterized by its unique stereochemistry and multiple acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate typically involves the acetylation of a cyclohexene derivative. The process begins with the preparation of the cyclohexene core, followed by the introduction of acetoxy groups through acetylation reactions. Common reagents used in these reactions include acetic anhydride and pyridine as a catalyst. The reaction conditions often involve refluxing the mixture to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove acetoxy groups or to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate involves its interaction with molecular targets through its acetoxy groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or other biomolecules. The pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,4S,5S,6S)-5,6-Bis(diphenylphosphaneyl)bicyclo[2.2.1]hept-2-ene]
  • [(1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol]

Uniqueness

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups. These features confer distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate

InChI

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12+,13+,14-

InChI Key

REXNPDYWUANMIX-LVEBTZEWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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